Fluorescent Yellow Ii (Disperse)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

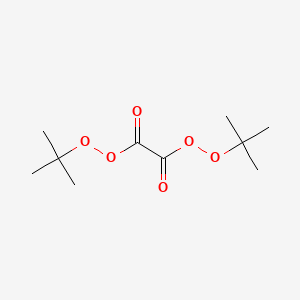

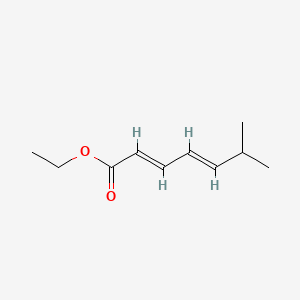

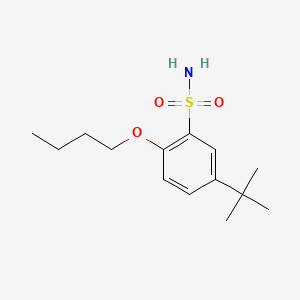

Raw Materials: The synthesis of Fluorescent Yellow II (Disperse) typically involves the use of 1,8-naphthalic anhydride and o-nitro-p-anisidine.

Reaction Process:

Industrial Production Methods

Mixing and Heating: The raw materials are mixed in a reaction vessel and heated to specific temperatures to facilitate the reactions.

Filtration and Purification: The product is filtered, washed, and purified through crystallization and drying processes to obtain pure Fluorescent Yellow II (Disperse).

Chemical Reactions Analysis

Types of Reactions

Reduction: The initial step involves the reduction of o-nitro-p-anisidine to o-amino-p-anisidine.

Condensation: The reduced compound undergoes condensation with 1,8-naphthalic anhydride.

Cyclization and Dehydration: The condensation product is cyclized and dehydrated to form the final dye.

Common Reagents and Conditions

Reducing Agents: Iron powder and acetic acid are commonly used for the reduction step.

Condensation Conditions: The condensation reaction is typically carried out at elevated temperatures (around 103-104°C) in the presence of acetic acid.

Major Products

Scientific Research Applications

Chemistry

Dyeing of Synthetic Fibers: Fluorescent Yellow II (Disperse) is extensively used for dyeing polyester and other synthetic fibers due to its excellent dyeing properties and fluorescence.

Biology and Medicine

Fluorescence Imaging: The dye’s strong fluorescence makes it useful in fluorescence microscopy and imaging techniques.

Industry

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Disperse Yellow 82: Another fluorescent dye used for similar applications but may differ in its specific fluorescence properties and dyeing behavior.

Disperse Yellow 86: Known for its excellent fastness properties and used in high-performance applications.

Uniqueness

Properties

CAS No. |

12223-92-6 |

|---|---|

Molecular Formula |

C19H12N2O2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.